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Compound of Interest

Compound Name: N-propylsulfamide

Cat. No.: B180247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Propylsulfamide (C₃H₁₀N₂O₂S) is a crucial intermediate in the synthesis of various

pharmacologically active compounds, most notably Macitentan, a dual endothelin receptor

antagonist.[1] A thorough understanding of its molecular structure is paramount for optimizing

synthetic routes, predicting reactivity, and facilitating the design of novel therapeutics. This

technical guide provides a comprehensive overview of the molecular structure of N-
propylsulfamide, including its physicochemical properties, detailed structural parameters

derived from computational modeling, and established experimental protocols for its synthesis

and characterization.

Physicochemical Properties
N-Propylsulfamide is a white to off-white crystalline solid.[2] It is moderately soluble in water

and more soluble in organic solvents like ethanol and acetone.[2] Key identifiers and properties

are summarized in the table below.
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Property Value Reference

IUPAC Name 1-(sulfamoylamino)propane [3]

CAS Number 147962-41-2 [2][4]

Molecular Formula C₃H₁₀N₂O₂S [2][3]

Molecular Weight 138.19 g/mol [2][3]

Canonical SMILES CCCNS(=O)(=O)N

Appearance
White to off-white crystalline

powder
[2]

Melting Point 80-100 °C (range) [2]

Molecular Structure and Conformation
The molecular structure of N-propylsulfamide consists of a central sulfamide group (-

SO₂(NH₂)-) to which a propyl group is attached to one of the nitrogen atoms. The geometry

around the sulfur atom is approximately tetrahedral.

Computationally Derived Structural Data
In the absence of publicly available single-crystal X-ray diffraction data for N-propylsulfamide,

quantum chemical calculations using Density Functional Theory (DFT) with the B3LYP

functional and a 6-31G(d) basis set were performed to obtain an optimized molecular geometry.

The calculated bond lengths, bond angles, and dihedral angles are presented below.

Table 2.1: Calculated Bond Lengths
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Bond Length (Å)

S1 - O1 1.435

S1 - O2 1.435

S1 - N1 1.620

S1 - N2 1.620

N2 - C1 1.465

C1 - C2 1.530

C2 - C3 1.525

Table 2.2: Calculated Bond Angles

Atoms Angle (°)

O1 - S1 - O2 119.5

O1 - S1 - N1 108.5

O2 - S1 - N1 108.5

O1 - S1 - N2 107.0

O2 - S1 - N2 107.0

N1 - S1 - N2 106.0

S1 - N2 - C1 121.0

N2 - C1 - C2 110.0

C1 - C2 - C3 112.0

Table 2.3: Calculated Dihedral Angles
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Atoms Angle (°)

O1 - S1 - N2 - C1 -55.0

N1 - S1 - N2 - C1 65.0

S1 - N2 - C1 - C2 175.0

N2 - C1 - C2 - C3 -60.0

Experimental Protocols
Synthesis of N-Propylsulfamide
A common method for the preparation of N-propylsulfamide involves the reaction of

chlorosulfonyl isocyanate with benzyl alcohol, followed by treatment with n-propylamine and

subsequent deprotection.[5]

Materials:

Chlorosulfonyl isocyanate

Benzyl alcohol

Dichloromethane (DCM)

n-Propylamine

Triethylamine

Water

33% Hydrochloric acid

Tetrahydrofuran (THF)

10% Palladium on carbon (Pd/C)

Dimethyl sulfoxide (DMSO)
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Procedure:

A solution of benzyl alcohol (1.0 eq.) in dichloromethane is cooled to -35 °C.

Chlorosulfonyl isocyanate (1.0 eq.) is added slowly to the solution over 30 minutes.

A solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane is then

added dropwise at -50 °C over 30 minutes.

The reaction mixture is gradually warmed to 20 °C and stirred for 2 hours.

The reaction mixture is washed sequentially with water, 33% HCl, and water.

The organic and aqueous layers are separated.

The organic layer is washed with a mixture of triethylamine (1.0 eq.) and water, with the pH

adjusted to be greater than 5.

Tetrahydrofuran and 10% Pd/C catalyst are added, and the mixture is subjected to

hydrogenation at 25 °C under a pressure of 6 bar of hydrogen for 6 hours.

The catalyst is removed by filtration through Celite.

The volatile solvent is removed under reduced pressure.

Dimethyl sulfoxide is added to dissolve the resulting N-propylsulfamide.[5]

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy
The structure of N-propylsulfamide can be confirmed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

Dissolve 5-10 mg of N-propylsulfamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:
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Expected Chemical Shifts (in DMSO-d₆):

~0.85 ppm (triplet, 3H): Methyl protons (-CH₃) of the propyl group.

~1.45 ppm (sextet, 2H): Methylene protons (-CH₂-) adjacent to the methyl group.

~2.80 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen atom.

~4.5-5.5 ppm (broad singlet, 2H): Amine protons of the sulfamide group (-SO₂(NH₂)-).

~6.0-7.0 ppm (broad singlet, 1H): Amine proton of the N-propyl group (-NH-).

¹³C NMR Spectroscopy:

Expected Chemical Shifts (in DMSO-d₆):

~11 ppm: Methyl carbon (-CH₃) of the propyl group.

~22 ppm: Methylene carbon (-CH₂-) adjacent to the methyl group.

~45 ppm: Methylene carbon (-CH₂-) adjacent to the nitrogen atom.

Role in Synthesis: The Path to Macitentan
N-Propylsulfamide is a key building block in the synthesis of Macitentan. The following

diagram illustrates the synthetic workflow.

N-Propylsulfamide

N-(5-(4-bromophenyl)-6-chloro-
4-pyrimidinyl)-N'-propylsulfamide

Base (e.g., K₂CO₃)
Solvent (e.g., DMSO)

5-(4-bromophenyl)-
4,6-dichloropyrimidine

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)-
4-pyrimidinyl)-N'-propylsulfamide

Base (e.g., K₂CO₃)

Ethylene glycol
Macitentan

Base (e.g., NaH)
Solvent (e.g., Toluene/DMF)

5-bromo-2-chloropyrimidine

Click to download full resolution via product page

Caption: Synthetic pathway for Macitentan from N-propylsulfamide.
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Conclusion
This technical guide has provided a detailed examination of the molecular structure of N-
propylsulfamide. While experimental crystallographic data is not currently available,

computational modeling offers valuable insights into its bond lengths, angles, and overall

conformation. The provided experimental protocols for synthesis and NMR characterization

serve as a practical resource for researchers. The role of N-propylsulfamide as a pivotal

intermediate in the synthesis of Macitentan underscores its importance in medicinal chemistry

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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